
In-Depth Technical Guide: 2,6-Difluoro-3-
methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,6-Difluoro-3-methylphenylacetic

acid

Cat. No.: B1350570 Get Quote

CAS Number: 261943-97-9

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential

applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine

atoms can significantly influence a molecule's physicochemical and biological properties,

including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide

provides a comprehensive overview of the available technical data, synthetic methodologies,

and potential biological relevance of this compound.

Physicochemical Properties
Quantitative data for 2,6-Difluoro-3-methylphenylacetic acid has been aggregated from

various chemical suppliers and is summarized in the table below for clarity and comparative

analysis.
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Property Value Reference

CAS Number 261943-97-9 [1]

Molecular Formula C₉H₈F₂O₂ [2]

Molecular Weight 186.16 g/mol [2]

Physical Form Solid [2]

Melting Point 111 - 112 °C [2]

Purity Typically ≥95% [2]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,6-Difluoro-3-
methylphenylacetic acid is not readily available in published literature, a plausible synthetic

route can be devised based on established methods for analogous phenylacetic acids. A

common and effective strategy involves a two-step process: the formation of the corresponding

benzyl cyanide followed by hydrolysis.

Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is based on the known reactivity of

substituted benzyl halides and the subsequent hydrolysis of nitriles.

Step 1: Cyanation Step 2: Hydrolysis

2,6-Difluoro-3-methylbenzyl halide

2-(2,6-Difluoro-3-methylphenyl)acetonitrile

Nucleophilic Substitution

Sodium Cyanide (NaCN) Solvent (e.g., Acetone, DMSO) 2-(2,6-Difluoro-3-methylphenyl)acetonitrile

2,6-Difluoro-3-methylphenylacetic acid

Nitrile Hydrolysis

Acid (e.g., H₂SO₄) or Base (e.g., NaOH) Water (H₂O)
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Caption: Proposed two-step synthesis of 2,6-Difluoro-3-methylphenylacetic acid.

Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the key transformations, adapted from

procedures for similar compounds.

Step 1: Synthesis of 2-(2,6-Difluoro-3-methylphenyl)acetonitrile

This procedure is adapted from the synthesis of similar arylacetonitriles from benzyl halides.

Materials:

2,6-Difluoro-3-methylbenzyl bromide (starting material)

Sodium cyanide (NaCN)

Acetone (anhydrous)

Sodium iodide (NaI, catalytic amount)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

2,6-Difluoro-3-methylbenzyl bromide in anhydrous acetone.

Add sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.

Heat the mixture to reflux and stir vigorously for 16-24 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove

the inorganic salts.

Evaporate the acetone from the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

yield the crude 2-(2,6-Difluoro-3-methylphenyl)acetonitrile.

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 2-(2,6-Difluoro-3-methylphenyl)acetonitrile

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding

carboxylic acid.

Materials:

2-(2,6-Difluoro-3-methylphenyl)acetonitrile

Sulfuric acid (concentrated)

Water

Sodium hydroxide (for neutralization)

Hydrochloric acid (for acidification)

Procedure:

In a round-bottom flask, combine 2-(2,6-Difluoro-3-methylphenyl)acetonitrile with a mixture

of water and concentrated sulfuric acid (e.g., 1:1 v/v).

Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored

by TLC.

Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated

sodium hydroxide solution.

Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove

any unreacted starting material.

Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
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Collect the solid precipitate by vacuum filtration and wash with cold water.

The crude 2,6-Difluoro-3-methylphenylacetic acid can be purified by recrystallization

from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Development
Phenylacetic acid derivatives are a well-established class of compounds in medicinal

chemistry, with many exhibiting potent biological activities. The introduction of fluorine atoms

can further enhance their therapeutic potential.

Anti-Inflammatory and Analgesic Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid

scaffold. The fluorine substituents in 2,6-Difluoro-3-methylphenylacetic acid may modulate

its activity towards cyclooxygenase (COX) enzymes, which are key targets in inflammation and

pain.

Peroxisome Proliferator-Activated Receptor (PPAR)
Agonists
Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome

Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of

lipid and glucose metabolism, making them attractive targets for the treatment of metabolic

diseases such as type 2 diabetes and dyslipidemia. It is plausible that 2,6-Difluoro-3-
methylphenylacetic acid could exhibit activity at one or more of the PPAR isoforms (α, γ, or

δ).

Potential Signaling Pathway Involvement
Based on the known activities of similar compounds, a potential signaling pathway that could

be modulated by 2,6-Difluoro-3-methylphenylacetic acid is the PPAR signaling cascade.
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Caption: Hypothetical PPAR signaling pathway for 2,6-Difluoro-3-methylphenylacetic acid.

Conclusion
2,6-Difluoro-3-methylphenylacetic acid is a compound of interest for researchers in drug

discovery and medicinal chemistry. While specific biological data is limited in the public domain,

its structural similarity to known bioactive molecules suggests potential as an anti-inflammatory

agent or a modulator of metabolic pathways through PPAR agonism. The synthetic routes

outlined in this guide, though hypothetical, are based on well-established chemical principles

and provide a solid foundation for its preparation and further investigation. Future studies are
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warranted to fully elucidate the pharmacological profile and therapeutic potential of this

fluorinated phenylacetic acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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